molecular formula C13H14ClN3O2S2 B2399453 5-chloro-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide CAS No. 391875-55-1

5-chloro-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide

Cat. No.: B2399453
CAS No.: 391875-55-1
M. Wt: 343.84
InChI Key: VNBXLOWTVOIFCI-UHFFFAOYSA-N
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Description

The compound 5-chloro-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide (hereafter referred to as the "target compound") is a benzamide derivative featuring a 1,3,4-thiadiazole core substituted with an isopropylthio group at position 5. Its structure combines a chloro-methoxybenzamide moiety linked to the thiadiazole ring, a design common in bioactive molecules targeting enzymes or cellular pathways.

Properties

IUPAC Name

5-chloro-2-methoxy-N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2S2/c1-7(2)20-13-17-16-12(21-13)15-11(18)9-6-8(14)4-5-10(9)19-3/h4-7H,1-3H3,(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNBXLOWTVOIFCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common method includes the formation of the 1,3,4-thiadiazole ring through cyclization reactions involving thiosemicarbazides and carboxylic acids. The isopropylthio group is introduced via nucleophilic substitution reactions, while the chloro and methoxy groups are incorporated through electrophilic aromatic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isopropylthio group can yield sulfoxides or sulfones, while substitution of the chloro group can produce a variety of substituted benzamides .

Scientific Research Applications

5-chloro-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Research Findings and Implications

  • Substituent Impact : Bulkier substituents (e.g., cyclohexyl vs. isopropylthio) may enhance lipophilicity, affecting membrane permeability and target engagement .
  • Synthetic Efficiency : Benzylthio and ethylthio derivatives achieved higher yields (>80%) compared to methoxy-substituted analogs (68–72%) , suggesting that electron-donating groups improve reaction efficiency.
  • Thermal Stability : Melting points correlate with substituent polarity; acetamide derivatives (e.g., 5h, m.p. 133–135°C) exhibit lower thermal stability than methoxybenzamides .

Biological Activity

5-chloro-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name: 5-chloro-2-methoxy-N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
  • Molecular Formula: C13H14ClN3O2S2
  • Molecular Weight: Approximately 311.79 g/mol

The structure features a thiadiazole ring, which is known for its biological activity, and a methoxybenzamide moiety that enhances its pharmacological properties.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiadiazole Ring: This is achieved through cyclization reactions involving thiosemicarbazides and carboxylic acids.
  • Introduction of Functional Groups: The isopropylthio group is introduced via nucleophilic substitution reactions, while the chloro and methoxy groups are incorporated through electrophilic aromatic substitution reactions.
  • Purification: The final product is purified using recrystallization or chromatography to ensure high yield and purity.

Biological Activity

Research has highlighted several biological activities associated with this compound:

Anticancer Activity

Studies indicate that compounds containing the 1,3,4-thiadiazole framework exhibit potent anticancer properties. For example:

  • Mechanism of Action: The compound may inhibit specific kinases involved in cancer progression by binding to their active sites. This interaction can block pathways that lead to tumor growth and metastasis .
  • In Vitro Studies: In various assays against human cancer cell lines (NCI-60), compounds similar to this compound have shown broad-spectrum activity against multiple cancer types .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects:

  • Inhibition of Enzymes: It has demonstrated the ability to inhibit pro-inflammatory enzymes such as lipoxygenase (LO), with IC50 values indicating significant potency .
  • Potential Applications: These properties suggest its utility in treating conditions characterized by inflammation.

Antioxidant Activity

Research has shown that this compound possesses antioxidant properties:

  • Mechanistic Studies: It can scavenge free radicals and reduce oxidative stress in cellular models, which may contribute to its protective effects against various diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their mechanisms:

StudyFindings
Compounds with similar thiadiazole structures showed significant anticancer activity across various cell lines.
Antioxidant assays revealed that derivatives exhibited strong radical scavenging capabilities.
Evaluation of enzyme inhibition indicated potential for therapeutic applications in inflammatory diseases.

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